tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-11(15-5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
ZFJVILVJFAFROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CNC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bifunctional Precursors
A predominant approach involves intramolecular cyclization of linear precursors containing both amine and alcohol functionalities. For example, tert-butyl (3-aminocyclobutyl)carbamate derivatives undergo ring closure in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (110–120°C).
Example Protocol
-
Substrate Preparation : tert-Butyl (3-aminocyclobutyl)carbamate (1.48 g, 7.95 mmol) is reacted with 2-chlorobenzothiazole (1.6 mL, 12.93 mmol) in DMSO with diisopropylethiamine (3.0 mL, 17.25 mmol) at 110°C for 2 hours.
-
Cyclization : Heating induces nucleophilic displacement, forming the spirocyclic intermediate.
-
Workup : Partitioning between ammonium chloride and ethyl acetate, followed by silica gel chromatography, yields the product (81% yield).
Table 1: Representative Cyclization Conditions
Palladium-Catalyzed Cross-Coupling
Reaction Optimization and Analytical Validation
Solvent and Temperature Effects
Catalytic Systems
-
Pd₂(dba)₃/BrettPhos : Effective for aryl amination (47.4% yield).
-
Cs₂CO₃ Base : Superior to K₂CO₃ in minimizing side reactions (66.6% yield).
Table 2: Catalytic Efficiency Comparison
| Catalyst System | Substrate Pair | Yield |
|---|---|---|
| Pd₂(dba)₃/BrettPhos | Pyridinyl carbamate | 47.4% |
| Cs₂CO₃ | Thiazolo[5,4-b]pyridine | 66.6% |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
Solvent Recovery : DMSO and dioxane are reclaimed via distillation (85–90% efficiency).
-
Waste Streams : Ammonium chloride byproducts are neutralized for safe disposal.
Chemical Reactions Analysis
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
- CAS Number : 2725790-80-5 (hydrochloride salt)
- Molecular Formula : C₁₁H₂₀N₂O₃·HCl (hydrochloride salt)
- Molecular Weight : 264.75 g/mol
- Structural Features : A spirocyclic system (spiro[3.4]octane) with oxygen (5-oxa) and nitrogen (2-aza) heteroatoms. The tert-butyl carbamate group provides steric protection and modulates solubility .
Applications : This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators due to its rigid spirocyclic framework .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes critical parameters for the target compound and its analogues:
Physicochemical Properties and Reactivity
- Solubility : The hydrochloride salt of the target compound (CAS 2725790-80-5) exhibits improved aqueous solubility compared to its free base, making it preferable for formulation . Derivatives with oxo groups (e.g., CAS 2305253-13-6) show higher polarity, enhancing solubility in polar solvents .
- Conformational Rigidity : Spirocyclic systems (e.g., spiro[3.4]octane) impose steric constraints, reducing rotational freedom compared to bicyclic analogues like 2-azabicyclo[2.2.1]heptane (CAS 1932203-04-7) .
- Functionalization Potential: The spiro[3.4]octane core allows for regioselective modifications. For example, CAS 2225144-48-7 (tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate) demonstrates derivatization at the 5-position, enabling sulfonamide coupling .
Biological Activity
Tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Molecular Formula and Characteristics
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.31 g/mol
- CAS Number : 2725790-80-5
- IUPAC Name : tert-butyl (5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological properties.
Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate | Contains sulfur instead of oxygen in the ring | Different functional group impacts reactivity |
| tert-butyl methyl (5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride | Salt form affecting solubility | May exhibit different stability properties |
| tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate | Variation in ring structure | Potentially different biological activities |
Research indicates that this compound exhibits several biological activities, including:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
- Anti-inflammatory Properties : Studies suggest that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytic cultures exposed to Aβ .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP), thereby reducing Aβ production .
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments demonstrated that this compound reduced astrocyte cell death by approximately 20% when exposed to Aβ 1–42, indicating its protective role against neurotoxicity .
- Cytokine Production : The compound significantly decreased TNF-alpha production in treated cultures, although this effect was not statistically significant compared to controls . This suggests a trend towards anti-inflammatory effects that could be beneficial in neurodegenerative contexts.
- Comparative Analysis with Other Compounds : When compared with other compounds exhibiting similar structures, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-y)carbamate showed distinct reactivity profiles and biological activities, highlighting its unique potential in drug development .
Q & A
Q. Q1. What are the optimal synthetic routes for tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling a spirocyclic amine precursor with tert-butyl carbamate under basic conditions. Key variables include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
- Solvent optimization : Polar aprotic solvents like THF or DMF enhance reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical for isolating high-purity product (>95%) .
Q. Q2. How can researchers characterize the stereochemical and structural properties of this spirocyclic carbamate?
Methodological Answer:
Q. Q3. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Hydrolytic sensitivity : The carbamate group degrades under acidic/basic conditions; store in anhydrous environments at -20°C .
- Thermal stability : Decomposition above 150°C necessitates low-temperature reactions .
Advanced Research Questions
Q. Q4. How does the 5-oxa-2-azaspiro[3.4]octane core influence biological activity compared to non-spirocyclic analogs?
Methodological Answer:
- Conformational rigidity : The spirocyclic structure restricts rotational freedom, enhancing target binding selectivity (e.g., enzyme active sites) .
- Comparative bioassays : Test against non-spiro analogs (e.g., linear carbamates) in receptor-binding assays to quantify affinity differences .
- Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., proteases, kinases) .
Q. Q5. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?
Methodological Answer:
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, nucleophile strength) to identify rate-determining steps .
- Isotopic labeling : Use ¹⁸O-labeled carbamate to trace oxygen exchange pathways .
- Side-product analysis : Characterize byproducts (e.g., tert-butyl alcohol) via GC-MS to infer competing mechanisms .
Q. Q6. What strategies enable selective functionalization of the spirocyclic ring for SAR studies?
Methodological Answer:
- Protecting group chemistry : Temporarily block the carbamate with Boc or Fmoc to modify the oxazolidinone ring .
- Transition-metal catalysis : Pd-mediated cross-coupling to introduce aryl/heteroaryl groups at the 7-position .
- Enzymatic resolution : Use lipases or esterases to enantioselectively modify chiral centers .
Experimental Design and Data Analysis
Q. Q7. How should researchers design experiments to evaluate the compound’s potential as a protease inhibitor?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against trypsin, thrombin, or SARS-CoV-2 Mpro using fluorogenic substrates .
- Control experiments : Include known inhibitors (e.g., leupeptin) and assess time-dependent inactivation .
- Structural analogs : Test derivatives with modified spiro ring sizes (e.g., [3.3] vs. [3.4]) to probe steric effects .
Q. Q8. What analytical techniques are best suited to resolve conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Hansen solubility parameters : Calculate HSPs to predict compatibility with solvents like DMSO, acetone, or toluene .
- Phase-solubility diagrams : Quantify solubility limits via UV-Vis or NMR titration .
- Molecular dynamics simulations : Model solvation shells to explain deviations from ideal solubility .
Cross-Disciplinary Applications
Q. Q9. How can this compound serve as a scaffold in materials science?
Methodological Answer:
- Polymer crosslinking : Incorporate into polyurethanes or epoxy resins to enhance thermal stability .
- Supramolecular chemistry : Functionalize with host-guest moieties (e.g., crown ethers) for self-assembly studies .
Q. Q10. What role does the tert-butyl group play in modulating pharmacokinetic properties?
Methodological Answer:
- Lipophilicity optimization : Measure logP values to correlate tert-butyl substitution with membrane permeability .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
